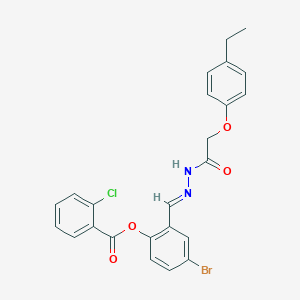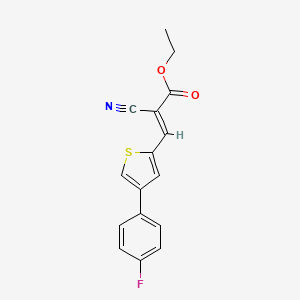
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)-2-thiophenecarbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorophenyl and thienyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-furyl)-2-propenoate: This compound has a furyl group instead of a thienyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-pyridyl)-2-propenoate: The presence of a pyridyl group introduces different electronic and steric effects, leading to variations in its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
853344-54-4 |
|---|---|
Molekularformel |
C16H12FNO2S |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)thiophen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H12FNO2S/c1-2-20-16(19)12(9-18)7-15-8-13(10-21-15)11-3-5-14(17)6-4-11/h3-8,10H,2H2,1H3/b12-7+ |
InChI-Schlüssel |
SIXXULPXEDFZDQ-KPKJPENVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC(=CS1)C2=CC=C(C=C2)F)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=CS1)C2=CC=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


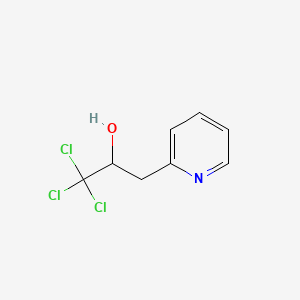

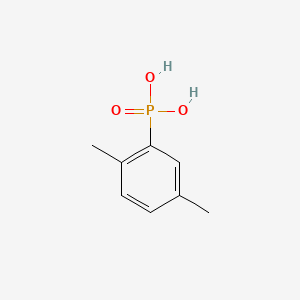
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
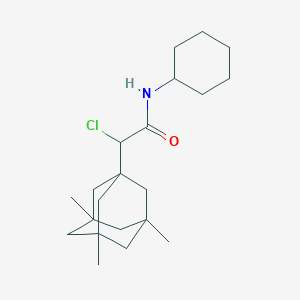
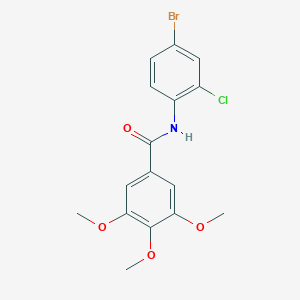
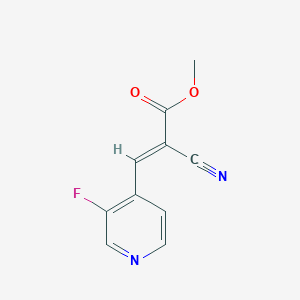
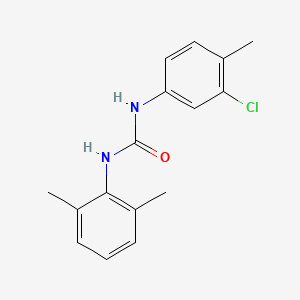
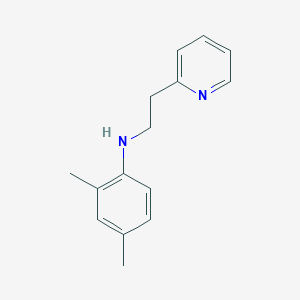
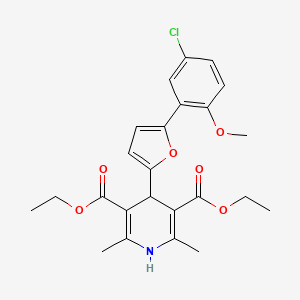

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
